molecular formula C16H18ClN5O2S B12190956 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

Cat. No.: B12190956
M. Wt: 379.9 g/mol
InChI Key: RVJRLQRBIYLYEG-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a complex organic compound that features a triazolopyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and acids, as well as various organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines .

Scientific Research Applications

4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and benzenesulfonamide derivatives. These compounds share structural similarities but may differ in their specific biological activities and mechanisms of action .

Uniqueness

What sets 4-chloro-N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide apart is its unique combination of the triazolopyrimidine core with the benzenesulfonamide moiety. This combination can result in unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H18ClN5O2S

Molecular Weight

379.9 g/mol

IUPAC Name

4-chloro-N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C16H18ClN5O2S/c1-11-10-12(2)22-15(20-21-16(22)19-11)4-3-9-18-25(23,24)14-7-5-13(17)6-8-14/h5-8,10,18H,3-4,9H2,1-2H3

InChI Key

RVJRLQRBIYLYEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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